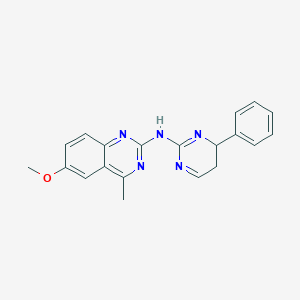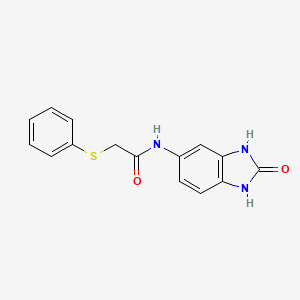![molecular formula C16H17N3O3 B5431607 N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431607.png)
N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as PHB-PICA and has gained attention due to its potential applications in the field of drug discovery.
Aplicaciones Científicas De Investigación
PHB-PICA has been used in scientific research to investigate its potential as a drug candidate. It has been shown to have promising activity against cancer cells, specifically breast cancer cells. PHB-PICA has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of PHB-PICA is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PHB-PICA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PHB-PICA has been shown to have a low toxicity profile in animal studies. It has been found to have a half-life of approximately 2 hours in mice, indicating a relatively short duration of action. PHB-PICA has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PHB-PICA in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, PHB-PICA has a relatively short duration of action, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PHB-PICA. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of PHB-PICA's activity against other types of cancer cells and inflammatory diseases. Additionally, the mechanism of action of PHB-PICA could be further elucidated to better understand how it inhibits cancer cell growth and inflammation.
Métodos De Síntesis
The synthesis of PHB-PICA involves the reaction of 4-pyridinecarboximidamide with 4-phenoxybutyryl chloride in the presence of a base. The reaction results in the formation of PHB-PICA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(13-8-10-18-11-9-13)19-22-15(20)7-4-12-21-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBFWGDTVXJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)



![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)
![3-(allylthio)-6-[3-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431583.png)
![1-(2-methoxybenzoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431599.png)
![N-(3-methoxyphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5431601.png)
amine hydrochloride](/img/structure/B5431628.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431633.png)
![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)